molecular formula C21H19N3O5S B3642647 2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE

2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B3642647
M. Wt: 425.5 g/mol
InChI Key: LXTXTADTDOCYMX-UHFFFAOYSA-N
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Description

2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a methanesulfonamido group attached to a dihydroacenaphthylenyl moiety and a nitrophenyl group

Preparation Methods

The synthesis of 2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route generally starts with the preparation of 1,2-dihydroacenaphthylen-5-ylmethanesulfonamide, which is then reacted with 3-nitrophenylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound shares a similar core structure but lacks the nitrophenyl group, which may result in different chemical and biological properties.

    N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Another related compound that differs in the functional groups attached to the core structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-30(28,29)23(13-20(25)22-16-5-3-6-17(12-16)24(26)27)19-11-10-15-9-8-14-4-2-7-18(19)21(14)15/h2-7,10-12H,8-9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTXTADTDOCYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(12-DIHYDROACENAPHTHYLEN-5-YL)METHANESULFONAMIDO]-N-(3-NITROPHENYL)ACETAMIDE

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